7-(4-chlorobenzyl)-8-((2-hydroxypropyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Description
7-(4-chlorobenzyl)-8-((2-hydroxypropyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H19ClN4O3S and its molecular weight is 394.87. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Studies
Synthesis of New Derivatives : Research by Gobouri (2020) explored the synthesis of new derivatives including 6-purineselenyl and 1,3,4-thiadiazols, which incorporate the 7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-diones structure. This highlights the compound's potential for creating novel chemical structures (Gobouri, 2020).
Receptor Affinity Research : Żmudzki et al. (2015) conducted a study focusing on derivatives of 8-amino-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, examining their affinity for serotonin receptors. This research underscores the compound's relevance in neuroscience and pharmacology (Żmudzki et al., 2015).
Thiadiazepino-Purine Ring Systems : Hesek and Rybár (1994) developed new thiadiazepino-purine ring systems starting from derivatives of 8-mercapto-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. This signifies the use of the compound in creating complex heterocyclic structures (Hesek & Rybár, 1994).
Chemical and Pharmacological Evaluations
Chemical Diversification Studies : Research by Chłoń-Rzepa et al. (2013) involved chemical diversification of purine-2,6-dione, indicating the compound's versatility in chemical modifications for potential therapeutic applications (Chłoń-Rzepa et al., 2013).
Mixed Ligand-Metal Complexes : Shaker's (2011) study synthesized mixed ligand-metal complexes using 1,3-dimethyl-7H-purine-2,6-dione, showcasing the compound's utility in inorganic chemistry and materials science (Shaker, 2011).
Purinedione Derivatives Synthesis : Ondrej et al. (1995) presented methods for synthesizing purinedione derivatives, further highlighting the compound's role in synthetic chemistry (Ondrej, Rybár, & Alföldi, 1995).
Additional Relevant Research
Antimicrobial Activity of Derivatives : Abdul-Reda and Abdul-Ameer (2018) explored the synthesis of new chalcone derivatives from 8-Chlorotheophylline, a related compound, and examined their antimicrobial activity. This indicates potential biological applications of related purine derivatives (Abdul-Reda & Abdul-Ameer, 2018).
Reactivity with Glycerol Epichlorohydrin : Kremzer et al. (1981) investigated the reactivity of related 8-aminothiophyllines with glycerol epichlorohydrin, contributing to the understanding of chemical reactions involving similar compounds (Kremzer, Strokin, Klyuev, & Buryak, 1981).
Impurity Characterization in Related Compounds : Desai, Patel, and Gabhe (2011) focused on identifying impurities in 8-chlorotheophylline, which shares a similar structural framework. Such studies are crucial in pharmaceutical quality control (Desai, Patel, & Gabhe, 2011).
properties
IUPAC Name |
7-[(4-chlorophenyl)methyl]-8-(2-hydroxypropylsulfanyl)-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O3S/c1-10(23)9-26-16-19-14-13(15(24)21(3)17(25)20(14)2)22(16)8-11-4-6-12(18)7-5-11/h4-7,10,23H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDPAGVRMNZXRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC1=NC2=C(N1CC3=CC=C(C=C3)Cl)C(=O)N(C(=O)N2C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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